molecular formula C10H13NO B12531237 2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine CAS No. 802914-13-2

2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine

Cat. No.: B12531237
CAS No.: 802914-13-2
M. Wt: 163.22 g/mol
InChI Key: KXBZSMKRZCOQLU-UHFFFAOYSA-N
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Description

2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine is a chemical compound that features a unique bicyclic structure, combining a cyclopentane ring fused with a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Prins-type cyclization, which involves the condensation of 2-hydroxybenzaldehydes with 2-(3,4-dihydro-2H-pyran-5-yl)ethan-1-ol in the presence of a catalyst such as TMSOTf in dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system or the ethanamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Its potential biological activity could lead to the development of new therapeutic agents.

    Industry: The compound may find use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine exerts its effects is not well understood. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. Further research is needed to elucidate the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydro-2H-pyran-5-yl)ethan-1-amine: A structurally similar compound with a pyran ring but lacking the cyclopentane ring.

    Cyclopentylamine: Contains a cyclopentane ring with an amine group but lacks the pyran ring.

Uniqueness

2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine is unique due to its fused bicyclic structure, which combines the properties of both cyclopentane and pyran rings. This structural feature may confer unique chemical reactivity and biological activity compared to its simpler analogs.

Properties

CAS No.

802914-13-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-(2,3-dihydrocyclopenta[b]pyran-2-yl)ethanamine

InChI

InChI=1S/C10H13NO/c11-7-6-9-5-4-8-2-1-3-10(8)12-9/h1-4,9H,5-7,11H2

InChI Key

KXBZSMKRZCOQLU-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C=CC=C2OC1CCN

Origin of Product

United States

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